molecular formula C9H11ClN4 B13335891 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

Cat. No.: B13335891
M. Wt: 210.66 g/mol
InChI Key: FUOMPLGTAUDSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is a compound that features a benzene ring substituted with a chlorine atom and an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,3-diaminobenzene with a suitable imidazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding imidazole derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern and the presence of both chlorine and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C9H11ClN4/c10-7-2-1-6(11)5-8(7)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14)

InChI Key

FUOMPLGTAUDSFS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.